molecular formula C20H27N5O3 B12174062 1-Methyl-3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-1,3-diazaspiro[4.5]decane-2,4-dione

1-Methyl-3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B12174062
M. Wt: 385.5 g/mol
InChI Key: JASXCIKJHFLTJG-UHFFFAOYSA-N
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Description

1-Methyl-3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-1,3-diazaspiro[4.5]decane-2,4-dione is a complex organic compound with a unique structure that includes a spirocyclic core, a piperazine ring, and a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-1,3-diazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the spirocyclic core, followed by the introduction of the piperazine and pyridine groups through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperazine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

1-Methyl-3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-1,3-diazaspiro[4.5]decane-2,4-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or tool in various biological assays.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, neurological disorders, and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Oxo-2-(2-pyridinyl)ethyl)pyridinium iodide: A related compound with a pyridine moiety.

    ®-1-(2-Oxo-2-(4-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethyl)-N-(3-(pyridin-4-yl)-1H-indazol-5-yl)pyrrolidine-3-carboxamide: Another compound with a similar piperazine and pyridine structure.

Uniqueness

1-Methyl-3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-1,3-diazaspiro[4.5]decane-2,4-dione is unique due to its spirocyclic core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential therapeutic applications.

Properties

Molecular Formula

C20H27N5O3

Molecular Weight

385.5 g/mol

IUPAC Name

1-methyl-3-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C20H27N5O3/c1-22-19(28)25(18(27)20(22)8-4-2-5-9-20)15-17(26)24-13-11-23(12-14-24)16-7-3-6-10-21-16/h3,6-7,10H,2,4-5,8-9,11-15H2,1H3

InChI Key

JASXCIKJHFLTJG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)N3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

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